Verteporfin (Standard)

Description

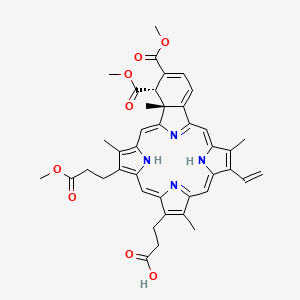

Structure

2D Structure

Properties

Key on ui mechanism of action |

Verteporfin is transported in the plasma primarily by lipoproteins. Once verteporfin is activated by light in the presence of oxygen, highly reactive, short-lived singlet oxygen and reactive oxygen radicals are generated. Light activation of verteporfin results in local damage to neovascular endothelium, resulting in vessel occlusion. Damaged endothelium is known to release procoagulant and vasoactive factors through the lipo-oxygenase (leukotriene) and cyclo-oxygenase (eicosanoids such as thromboxane) pathways, resulting in platelet aggregation, fibrin clot formation and vasoconstriction. Verteporfin appears to somewhat preferentially accumulate in neovasculature, including choroidal neovasculature. However, animal models indicate that the drug is also present in the retina. As singlet oxygen and reactive oxygen radicals are cytotoxic, Verteporfin can also be used to destroy tumor cells. |

|---|---|

CAS No. |

129497-78-5 |

Molecular Formula |

C82H84N8O16 |

Molecular Weight |

1437.6 g/mol |

IUPAC Name |

3-[(23S,24R)-14-ethenyl-22,23-bis(methoxycarbonyl)-5-(3-methoxy-3-oxopropyl)-4,10,15,24-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1,3,5,7,9,11(27),12,14,16,18(25),19,21-dodecaen-9-yl]propanoic acid;3-[(23S,24R)-14-ethenyl-22,23-bis(methoxycarbonyl)-9-(3-methoxy-3-oxopropyl)-4,10,15,24-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1,3,5,7,9,11(27),12,14,16,18(25),19,21-dodecaen-5-yl]propanoic acid |

InChI |

InChI=1S/2C41H42N4O8/c1-9-23-20(2)29-17-34-27-13-10-26(39(49)52-7)38(40(50)53-8)41(27,5)35(45-34)19-30-22(4)24(11-14-36(46)47)32(44-30)18-33-25(12-15-37(48)51-6)21(3)28(43-33)16-31(23)42-29;1-9-23-20(2)29-17-34-27-13-10-26(39(49)52-7)38(40(50)53-8)41(27,5)35(45-34)19-30-22(4)25(12-15-37(48)51-6)33(44-30)18-32-24(11-14-36(46)47)21(3)28(43-32)16-31(23)42-29/h2*9-10,13,16-19,38,42,44H,1,11-12,14-15H2,2-8H3,(H,46,47)/t2*38-,41+/m00/s1 |

InChI Key |

NJLRKAMQPVVOIU-IDLGWYNRSA-N |

Isomeric SMILES |

CC1=C(C2=CC3=NC(=CC4=C(C(=C(N4)C=C5[C@@]6([C@@H](C(=CC=C6C(=N5)C=C1N2)C(=O)OC)C(=O)OC)C)C)CCC(=O)OC)C(=C3C)CCC(=O)O)C=C |

Canonical SMILES |

CC1=C(C2=CC3=NC(=CC4=C(C(=C(N4)C=C5C6(C(C(=CC=C6C(=N5)C=C1N2)C(=O)OC)C(=O)OC)C)C)CCC(=O)OC)C(=C3C)CCC(=O)O)C=C |

Appearance |

Black solid powder |

Other CAS No. |

133513-12-9 129497-78-5 |

Purity |

>95% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

18-ethenyl-4,4a-dihydro-3,4-bis(methoxycarbonyl)-4a,8,14,19-tetramethyl-23H,25H-benzo(b)porphine-9,13-dipropanoic acid monomethyl ester benzoporphyrin derivative monoacid ring A BPD verteporfin BPD-MA verteporfin verteporphin Visudyne |

Origin of Product |

United States |

Mechanistic Insights into Verteporfin S Biological Activity

Photochemical Principles of Verteporfin Activation

Verteporfin acts as a photosensitizer, absorbing light energy and transferring it to surrounding molecules to initiate photochemical reactions. wikipedia.orgmims.compatsnap.comnih.govresearchgate.netmedscape.comcellsignal.jpaetna.comfrontiersin.orgresearchgate.netresearchgate.net This process is the cornerstone of its therapeutic mechanism in photodynamic therapy. wikipedia.orgpatsnap.comnih.govresearchgate.netcellsignal.jpaetna.comfrontiersin.orgresearchgate.net

Generation of Reactive Oxygen Species (ROS) and Singlet Oxygen

Upon illumination with nonthermal red light, typically around 689-693 nm, in an oxygen-rich environment, verteporfin is excited to a triplet state. wikipedia.orgmims.compatsnap.comdrugbank.commedscape.comaetna.comresearchgate.netplos.org This excited state verteporfin can then transfer energy to ground-state molecular oxygen (³O₂), resulting in the formation of highly reactive singlet oxygen (¹O₂) and other reactive oxygen species (ROS). wikipedia.orgmims.comdrugbank.comnih.govresearchgate.netmedscape.comcellsignal.jpaetna.comresearchgate.netresearchgate.netplos.orgnih.gov Singlet oxygen is a potent cytotoxic agent with a short diffusion range, allowing for localized damage to biological structures. wikipedia.orgmims.comdrugbank.commedscape.complos.orgnih.gov

Molecular Interactions Leading to Mitochondrial Damage

Verteporfin can induce mitochondrial damage upon photoactivation through the accumulation of ROS. frontiersin.orgresearchgate.netnih.gov Mitochondria are particularly susceptible to oxidative damage due to their high oxygen consumption and proximity to ROS generation sites. nih.gov Studies have shown that verteporfin treatment can lead to a decrease in mitochondrial membrane potential and an increase in ROS levels within cells. nih.gov This oxidative stress can disrupt mitochondrial morphology and inhibit mitochondrial viability. nih.gov Furthermore, verteporfin has been shown to affect proteins involved in mitochondrial function and mitophagy, such as PINK1 and parkin. nih.gov Inhibition of YAP function by verteporfin has also been linked to mitochondrial damage and dysfunction. thno.orgthno.org

Vascular-Targeted Mechanisms

A key aspect of verteporfin's clinical utility is its preferential targeting of neovascularization. patsnap.comdrugbank.comnih.govresearchgate.netmedscape.comaetna.comfrontiersin.orgfda.govresearchgate.net This selectivity allows for the localized treatment of conditions characterized by abnormal blood vessel growth while minimizing damage to surrounding healthy tissue. patsnap.comaetna.comresearchgate.net

Preferential Localization in Neovascular Endothelium via Lipoprotein Uptake

Verteporfin is transported in the plasma primarily by lipoproteins, particularly low-density lipoproteins (LDL). drugbank.comnih.govresearchgate.netmedscape.comaetna.comfda.govfda.govdovepress.com Neovascular endothelial cells, which are rapidly proliferating, often exhibit a higher expression of LDL receptors compared to normal endothelial cells. nih.govresearchgate.netmedscape.comfrontiersin.orgdovepress.com This increased expression facilitates the preferential uptake of verteporfin into these abnormal vessels. nih.govresearchgate.netmedscape.comfrontiersin.orgdovepress.com The liposomal formulation of verteporfin can further enhance its specific targeting and uptake by cells with high LDL receptor expression. nih.govresearchgate.netmedscape.comfrontiersin.org

Induction of Endothelial Cell Injury and Dysfunction

Upon photoactivation within the neovascular endothelium, the generated ROS and singlet oxygen cause localized damage to the endothelial cells. wikipedia.orgmims.comdrugbank.commedscape.comcellsignal.jpaetna.comfrontiersin.orgfda.gov This oxidative damage can lead to endothelial cell injury, dysfunction, and ultimately cell death through processes like apoptosis. cellsignal.jpfrontiersin.orgfrontiersin.orgdovepress.com The damage to the endothelial cell membrane can alter the cytoskeleton, leading to cell rounding and retraction. researchgate.net

Downstream Effects on Coagulation Cascades, Platelet Aggregation, and Microvascular Occlusion

The damage induced to the vascular endothelium by photoactivated verteporfin triggers a cascade of downstream events that lead to the occlusion of the targeted microvasculature. drugbank.comaetna.comfrontiersin.orgfrontiersin.orgfda.govamdbook.org Damaged endothelial cells release procoagulant and vasoactive factors, including those from the lipo-oxygenase and cyclo-oxygenase pathways (such as leukotrienes and thromboxane). drugbank.comaetna.comfda.govfda.gov This release promotes platelet activation and aggregation at the site of injury. drugbank.comaetna.comfrontiersin.orgfrontiersin.orgfda.govamdbook.org The activation of the coagulation cascade, along with platelet aggregation and fibrin (B1330869) clot formation, results in the blockage of the affected microvessels and subsequent blood flow stagnation. drugbank.comaetna.comfrontiersin.orgfrontiersin.orgfda.govamdbook.orgnih.govmdpi.combiochemia-medica.com This targeted microvascular occlusion is a primary mechanism by which verteporfin therapy achieves its therapeutic effect in neovascular conditions. drugbank.comnih.govresearchgate.netmedscape.comaetna.comfrontiersin.orgfrontiersin.orgfda.govresearchgate.netamdbook.org

Light-Independent Cellular and Molecular Pathways

Verteporfin exerts several effects on tissue regeneration, inflammation, and tumor development even without photoactivation frontiersin.org. These effects are mediated through various molecular pathways, distinct from the reactive oxygen species generation associated with PDT.

Inhibition of the Yes-Associated Protein (YAP) / Transcriptional Coactivator with PDZ-binding Motif (TAZ) Pathway

A key light-independent mechanism of verteporfin involves the inhibition of the YAP/TAZ pathway, which is a central effector of the Hippo signaling pathway frontiersin.orgoup.com. YAP and TAZ are transcriptional coactivators that play pivotal roles in regulating organ size, tissue homeostasis, and tumorigenesis frontiersin.orgoup.commdpi.com. Verteporfin has been identified as an inhibitor of the interaction between YAP and TEAD (TEA domain) transcription factors, thereby blocking the transcriptional activation of genes downstream of YAP nih.gov. This inhibition can lead to decreased cell proliferation nih.gov.

Studies have shown that verteporfin can inhibit YAP without photoactivation frontiersin.org. The mechanism by which verteporfin inhibits YAP activity appears to involve increasing the levels of 14-3-3σ, a chaperone protein that sequesters YAP in the cytoplasm and targets it for proteasomal degradation nih.gov. This cytoplasmic sequestration prevents YAP from translocating to the nucleus, where it would otherwise bind to TEAD and promote gene transcription nih.gov. Research in endometrial cancer cells demonstrated that verteporfin inhibited EGF-induced proliferation, consistent with its effect on YAP levels and nuclear localization nih.gov.

Modulation of Oncogenic Signaling Pathways (e.g., Hippo Pathway)

Verteporfin's light-independent activity is closely linked to its modulation of the Hippo signaling pathway. The Hippo pathway is a critical regulator of cell proliferation, survival, and migration, and its dysregulation is frequently observed in various cancers frontiersin.orgoup.com. YAP and TAZ are the primary downstream effectors of the Hippo pathway oup.com. By inhibiting YAP/TAZ, verteporfin effectively modulates this pathway, impacting cellular processes controlled by it frontiersin.orgoup.com.

Studies in bladder cancer cells have shown that verteporfin can inhibit cell growth and invasion in a dose-dependent manner, potentially by repressing the expression of target genes of the Hippo signaling pathway medsci.org. Verteporfin treatment was able to inhibit excessive YAP-induced bladder cancer cell growth and invasion and downregulate the expression of Hippo pathway target genes induced by YAP overexpression medsci.org.

Regulation of Downstream Effector Molecules (e.g., c-myc, axl, CTGF, cyr61, survivin, p38 MAPK, VEGFA, Oct-4)

Inhibition of the YAP-TEAD complex by verteporfin leads to the downregulation of several downstream signaling molecules. Studies in human glioma cell lines (LN229 and SNB19) treated with verteporfin without light activation demonstrated a downregulation of YAP-TEAD-associated downstream molecules nih.govresearchgate.netnih.govarvojournals.orgaetna.com. These include oncogenes and proteins involved in cell proliferation, survival, and angiogenesis.

Conversely, verteporfin treatment was associated with the upregulation of the tumor growth inhibitor molecule p38 MAPK nih.govresearchgate.netnih.govarvojournals.orgaetna.com. The expression of VEGFA, a pro-angiogenic factor, and Oct-4, a pluripotency marker, were also observed to be decreased nih.govresearchgate.netnih.govarvojournals.orgaetna.com.

Here is a summary of the observed effects of verteporfin on downstream effector molecules in human glioma cells without light activation:

| Downstream Effector | Effect of Verteporfin Treatment (without light) |

| c-myc | Downregulation |

| axl | Downregulation |

| CTGF | Downregulation |

| cyr61 | Downregulation |

| survivin | Downregulation |

| p38 MAPK | Upregulation (activation) |

| VEGFA | Decreased expression (downregulation) |

| Oct-4 | Decreased expression (downregulation) |

These findings suggest that verteporfin's light-independent modulation of the YAP-TEAD axis results in a broad impact on various cellular processes by altering the expression of key downstream effectors.

Impact on Autophagosome Biogenesis

Verteporfin has also been identified as an inhibitor of autophagy, a cellular process involving the degradation and recycling of damaged organelles and proteins frontiersin.orgplos.orgnih.gov. Verteporfin appears to inhibit autophagosome formation at an early stage, following the recruitment of lipidated LC3 to membranes but preceding the sequestration of cargo into double-membraned vesicles plos.org.

Studies have shown that verteporfin can suppress autophagy without light activation in both cells and in vivo frontiersin.orgplos.orgnih.gov. This inhibition of autophagosome biogenesis by verteporfin provides another light-independent mechanism contributing to its biological effects plos.orgnih.gov. While verteporfin treatment did not affect LC3 localization in cells with low basal autophagy, it prevented autophagosome formation, which is necessary for p62 sequestration and degradation plos.org. Verteporfin treatment also caused the appearance of an altered form of p62 with reduced electrophoretic mobility, which interfered with its ability to associate with polyubiquitinated proteins, potentially contributing to autophagy inhibition plos.org.

Antifibrotic Mechanisms of Action

Beyond its effects on cell proliferation and survival pathways, verteporfin has demonstrated antifibrotic properties, particularly through its influence on fibroblast behavior.

Inhibition of Fibroblast Activation and Transformation to Pro-fibrotic Phenotypes

Fibrosis, characterized by the excessive deposition of extracellular matrix by activated fibroblasts, contributes to various diseases mdpi.com. Verteporfin has shown potential in inhibiting this process. Research indicates that verteporfin can reduce the fibrotic phenotype by suppressing the expression of contractile proteins like Sm22α without inducing cell death researchgate.netmsu.ru.

The YAP/TAZ pathway, which is inhibited by verteporfin, plays a significant role in fibroblast activation and the development of a pro-fibrotic phenotype mdpi.comnih.gov. Mechanical strain, such as interstitial fluid flow, can induce the transdifferentiation of fibroblasts into myofibroblasts, a crucial step in fibrosis formation, and this process involves the activation of YAP/TAZ nih.gov. Verteporfin, as a YAP/TAZ inhibitor, can reduce morphologic changes and suppress the expression of extracellular matrix genes induced by such mechanical stimuli in fibroblasts nih.gov.

In the context of urinary tract fibrosis, verteporfin has been investigated for its antifibrotic potential mdpi.com. Studies have shown that verteporfin treatment can lead to decreased levels of inflammatory cell infiltration and fibrosis mdpi.com. It has also been observed to attenuate the expression of markers central to renal fibroblast activation, such as α-smooth muscle actin and fibroblast specific protein-1, and reduce the expression of type I collagen mdpi.com. Furthermore, verteporfin has been shown to reduce the expression of proteins and enzymes involved in collagen deposition and cross-linking in fibrotic tissue, potentially leading to a softer scar that is more readily degraded mdpi.com.

Reduction of Extracellular Matrix Deposition (e.g., Collagen, Fibronectin)

Excessive deposition of extracellular matrix components, such as collagen and fibronectin, is a hallmark of various fibrotic conditions. Studies have explored the ability of verteporfin to attenuate this process. Research indicates that verteporfin can reduce the expression of type I and IV collagen and fibronectin, a key component of the extracellular matrix, in treated tissues and cell lines mdpi.com. This reduction in ECM components is suggested to lead to a less excessive deposition of the matrix oup.com.

In studies involving unilateral ureteral obstruction (UUO)-induced renal fibrosis in mice, verteporfin treatment resulted in decreased levels of tubulointerstitial fibrosis and a reduction in type I collagen expression mdpi.com. Verteporfin treatment also decreased the UUO-induced increase in type I collagen and fibronectin expression in these models mdpi.com. Furthermore, verteporfin has been shown to decrease extracellular matrix deposition in uterine fibroid cells researchgate.net. In human Tenon fibroblasts (HTFs), verteporfin significantly inhibited the flow-induced increase in the expression of ECM genes such as COL1A1 (Collagen Type I Alpha 1 Chain) and FN1 (Fibronectin 1) arvojournals.org. The increase in the expression of COL1A1 and FN1 was reduced below the control level by verteporfin treatment arvojournals.org.

The anti-fibrotic effects of verteporfin, including the reduction of ECM deposition, are often linked to its ability to inhibit the Yes-associated protein (YAP) and transcriptional coactivator with PDZ-binding motif (TAZ) researchgate.nethumanforschung-schweiz.charvojournals.orgnih.gov. YAP and TAZ are key mediators in the Hippo signaling pathway, which plays a crucial role in regulating organ size, cell proliferation, and the deposition of ECM researchgate.netresearchgate.nethumanforschung-schweiz.ch. Verteporfin has been shown to suppress the TGF-β1/Smad2/3-YAP/TAZ pathway, thereby attenuating M2-induced extracellular matrix deposition by HTFs researchgate.net. In cardiac cushion mesenchymal cells, verteporfin significantly decreased the expression of genes involved in ECM remodeling, including COL1A1 mdpi.com.

Data from various studies highlight the impact of verteporfin on the expression of key ECM components:

| Study Model | ECM Component Affected | Observed Effect of Verteporfin Treatment | Source |

| Peyronie's disease plaques (human biopsies) | Type I and IV collagen | Reduced expression | mdpi.com |

| Peyronie's disease plaques (human biopsies) | Fibronectin | Reduced expression | mdpi.com |

| UUO-induced renal fibrosis (mice) | Type I collagen | Reduced expression | mdpi.commdpi.com |

| UUO-induced renal fibrosis (mice) | Fibronectin | Reduced expression | mdpi.com |

| Uterine fibroid cells (human) | Extracellular matrix | Decreased deposition | researchgate.net |

| Human Tenon fibroblasts (HTFs) - flow-induced | COL1A1, FN1 | Significantly inhibited expression | arvojournals.org |

| Cardiac cushion mesenchymal cells | COL1A1 | Significantly decreased expression | mdpi.com |

Note: This is a representation of data discussed in the text. For interactive data, a dedicated visualization tool would be required.

Modulation of Collagen Cross-linking Enzymes

Collagen cross-linking is a critical process for maintaining the structural integrity and stiffness of tissues. This process is mediated by enzymes, primarily the lysyl oxidase (LOX) family creative-proteomics.commdpi.com. Alterations in collagen cross-linking can contribute to tissue fibrosis and dysfunction oup.comcreative-proteomics.com.

Research indicates that verteporfin can modulate the activity or expression of enzymes involved in collagen cross-linking. In studies on Peyronie's disease plaques, verteporfin was found to inhibit the expression of LOXL2 and PLOD2, enzymes involved in collagen cross-linking that occurs during scar contraction mdpi.comoup.com. The reduced expression of PLOD2 is suggested to lead to a softer scar mdpi.comoup.com.

The LOX family of enzymes, consisting of LOX and LOX-like proteins (LOXL1-4), is responsible for the covalent crosslinking of collagen and elastin, which is essential for maintaining ECM stability mdpi.com. Studies have shown that verteporfin can affect LOX activity. In a model of pulmonary hypertension, verteporfin treatment decreased LOX activity in the lungs jci.org.

Furthermore, verteporfin's influence on collagen cross-linking may be linked to its inhibition of the YAP/TAZ pathway. YAP/TAZ can regulate the expression of genes, including LOX nih.gov. By inhibiting YAP, verteporfin may indirectly modulate the activity of these cross-linking enzymes.

Verteporfin, when used with nonthermal laser therapy, has also been shown to increase corneal mechanical stiffness and resistance to enzymatic collagenase degradation, similar to standard corneal cross-linking procedures nih.govresearchgate.netnih.gov. This suggests an effect on collagen cross-linking, although the direct modulation of specific enzymes in this context may involve photochemical reactions generating oxygen-free radicals nih.govresearchgate.net.

Key findings regarding verteporfin's impact on collagen cross-linking enzymes include:

| Study Model | Enzyme(s) Affected | Observed Effect of Verteporfin Treatment | Link to Cross-linking | Source |

| Peyronie's disease plaques (human biopsies) | LOXL2, PLOD2 | Inhibited expression | Involved in collagen cross-linking/scar contraction | mdpi.comoup.com |

| Pulmonary hypertension (rat model) | LOX | Decreased activity | Catalyzes covalent cross-linking of collagen/elastin | jci.org |

| Osteosarcoma cells | LOX | Downregulated expression (via YAP inhibition) | Involved in collagen cross-linking | nih.gov |

| Corneal tissue (ex vivo) | Not specified | Increased mechanical stiffness, resistance to enzymatic degradation | Suggests increased collagen cross-linking | nih.govresearchgate.netnih.gov |

Preclinical Research Models and Methodologies

In Vitro Studies of Verteporfin Effects

In vitro studies provide a controlled environment to investigate the direct effects of verteporfin on isolated cells. These experiments are crucial for assessing cytotoxicity, understanding cellular pathways modulated by the compound, and identifying potential therapeutic targets.

Cell Line Selection and Culture Systems for Efficacy Assessment

A wide array of cell lines has been utilized in preclinical studies to evaluate the efficacy of verteporfin across different disease contexts. In cancer research, cell lines are often chosen based on the specific cancer type being investigated and their relevance to potential molecular targets of verteporfin, such as the Hippo pathway effector YAP. Examples of cancer cell lines used include patient-derived primary glioblastoma (GBM) cells, chordoma cell lines, breast cancer cell lines (e.g., MCF-7, BT-474, BT-549), uveal melanoma (UM) cell lines (e.g., 92.1, Mel 270, Omm 1, Omm 2.3), gastric cancer cell lines (e.g., AGS, MKN-45, MKN-74), and pancreatic ductal adenocarcinoma (PDAC) cell lines (e.g., BxPC-3, SU86.86) biorxiv.orgnih.govacs.orgnih.govspandidos-publications.come-century.usjcancer.orgnih.govspandidos-publications.com. For comparative purposes, normal cell lines, such as the human mammary epithelial cell line MCF10A, are sometimes included in studies, particularly those assessing radiosensitization oncotarget.com.

Cell culture systems typically involve maintaining cells in standard growth media supplemented with components like fetal bovine serum in a humidified incubator with controlled CO2 levels nih.gove-century.us. Experiments are frequently conducted in multi-well plates, such as 96-well plates, for high-throughput assessment of cell viability and proliferation nih.gove-century.usspandidos-publications.com. To prevent unintended photoactivation of verteporfin, in vitro treatments are commonly performed under dark conditions biorxiv.org. Some studies have also employed three-dimensional (3D) culture systems, such as organoids derived from patient tissues, to better recapitulate the in vivo tumor microenvironment oncotarget.com.

Assays for Cellular Proliferation, Viability, and Apoptosis Induction

The effects of verteporfin on cell growth and survival are quantified using several established assays. Cell viability and proliferation are frequently measured using colorimetric or fluorometric assays like the CCK-8 or MTS assays, which assess the metabolic activity of living cells nih.govspandidos-publications.come-century.usnih.gov. These assays have demonstrated that verteporfin can inhibit the proliferation and reduce the viability of various cancer cell lines in a dose-dependent manner, even in the absence of light activation nih.govnih.govspandidos-publications.come-century.usnih.gov. Some studies have noted differences in the sensitivity of different cell lines to verteporfin, with certain lines exhibiting a more rapid response nih.gov.

Apoptosis, or programmed cell death, is evaluated through methods such as Hoechst staining, which allows for the visualization of characteristic nuclear changes like chromatin condensation and fragmentation spandidos-publications.com. Flow cytometry is also used to analyze cell cycle distribution and identify apoptotic cell populations biorxiv.orgoncotarget.com. Preclinical data indicate that verteporfin can induce apoptosis in various cancer cell types nih.gove-century.usnih.govoncotarget.com. For instance, studies in breast cancer cells have shown that verteporfin treatment leads to changes in the levels of proteins involved in the apoptotic pathway, including Survivin, Bcl-2/BAX, PARP, and Caspase-9 nih.gov. In endometrial cancer organoids, verteporfin treatment resulted in increased expression of cleaved caspase-3, a marker of apoptosis oncotarget.com.

Molecular and Cellular Analyses of Pathway Modulation (e.g., Gene Expression Changes, Protein Level Quantification)

Molecular and cellular techniques are employed to dissect the mechanisms underlying verteporfin's effects. Western blotting is a standard method for quantifying the expression levels of specific proteins and assessing the impact of verteporfin on various signaling pathways biorxiv.orgnih.govnih.gov. Studies have shown that verteporfin can modulate the levels of proteins involved in processes such as DNA damage repair and the Hippo signaling pathway, including YAP and phosphorylated YAP biorxiv.orgnih.gov. Verteporfin has been observed to decrease the levels of cytoplasmic and nuclear YAP and promote its degradation in uveal melanoma cells nih.gov.

Gene expression analyses, utilizing techniques such as quantitative RT-PCR (qPCR) and cDNA arrays, provide insights into how verteporfin treatment affects gene transcription biorxiv.orgoncotarget.comnih.govoncotarget.com. These studies have revealed that verteporfin can alter the expression of genes associated with DNA damage repair, cell migration, oncogenesis, and cell shape biorxiv.orgoncotarget.comnih.govoncotarget.com. For example, verteporfin treatment has been linked to the downregulation of certain tumor promoter genes and the upregulation of some tumor suppressor genes in endometrial cancer cells oncotarget.com. Gene expression profiling in gastric cancer cells treated with verteporfin indicated a downregulation of genes related to cell migration and those with oncogenic potential, including FAT1 oncotarget.com.

Verteporfin is recognized for its ability to inhibit the interaction between YAP and TEAD, key components of the Hippo signaling pathway, which plays a critical role in regulating cell proliferation and apoptosis nih.govnih.govnih.govoncotarget.commdpi.com. Molecular analyses have confirmed that verteporfin can disrupt YAP-TEAD activity and influence the expression of their downstream target genes nih.govnih.govnih.govoup.com. While YAP inhibition is a prominent mechanism, some research suggests that verteporfin may also exert cytotoxic effects through YAP-independent pathways oncotarget.commdpi.com.

Radiosensitization Potentials in Cancer Cells

Preclinical investigations have explored the potential of verteporfin to enhance the sensitivity of cancer cells to radiation therapy. In vitro studies have demonstrated that verteporfin treatment can significantly increase the radiosensitivity of various cancer cell lines, including those from chordoma and glioblastoma biorxiv.orgacs.orgnih.gov. The radiosensitizing effect of verteporfin in chordoma cells has been associated with the induction of G2M cell cycle arrest and the inhibition of the DNA damage response pathway biorxiv.org. Studies using verteporfin-loaded micro- and nanoparticles have also indicated increased radiosensitivity in cancer cells upon pretreatment cns.org. Research in triple-negative breast cancer (TNBC) cell lines has shown that pharmacological inhibition of YAP1 with verteporfin sensitizes these cells to radiation, potentially through effects on the EGFR/PI3K/AKT signaling axis and increased accumulation of DNA damage oncotarget.com. Notably, verteporfin has been shown to radiosensitize TNBC cells while having no such effect on normal human mammary epithelial cells, suggesting a degree of specificity towards cancer cells oncotarget.com.

In Vivo Animal Models for Disease Pathophysiology

In vivo animal models are indispensable for evaluating the systemic effects of verteporfin and its impact on disease progression and tissue responses within a complex living organism. These models allow for the assessment of efficacy and potential off-target effects in a more physiologically relevant setting.

Ocular Disease Models (e.g., Choroidal Neovascularization, Glaucoma Filtration Surgery, Choroidal Vascular Diseases)

Animal models are particularly relevant for studying ocular diseases where verteporfin is clinically used or being investigated for new applications.

Choroidal Neovascularization (CNV): Laser-induced CNV models in rodents, such as rats and mice, are widely used to simulate the abnormal blood vessel growth characteristic of conditions like age-related macular degeneration (AMD) researchgate.netarvojournals.orgarvojournals.orgnih.govarvojournals.orgmolvis.org. These models are valuable for evaluating the effectiveness of verteporfin-mediated photodynamic therapy (PDT) in inducing the closure of neovascular lesions researchgate.netarvojournals.orgarvojournals.orgnih.govarvojournals.orgmolvis.org. Studies in rat models have shown that verteporfin PDT can lead to the closure of CNV lesions, with the degree of closure being dependent on the dose of verteporfin and the energy density of the activating light arvojournals.orgarvojournals.orgnih.gov. The pattern of verteporfin accumulation in CNV membranes in the rat model has been found to be similar to that observed in primate models and human patients arvojournals.orgarvojournals.org. Research has also explored targeted photodynamic therapy approaches, such as conjugating verteporfin to ligands that bind to factors expressed on CNV endothelial cells, demonstrating improved efficacy and safety in rat models compared to conventional verteporfin PDT researchgate.netarvojournals.org.

Glaucoma Filtration Surgery: Rabbit models of glaucoma filtration surgery are employed to assess the potential of verteporfin as an antifibrotic agent to improve surgical outcomes stanford.eduresearchgate.netnih.govarvojournals.org. The success of these surgeries, which aim to lower intraocular pressure, can be limited by excessive scarring and fibrosis. Studies in rabbit models have investigated the effect of verteporfin administration on wound healing and the survival of the filtration bleb stanford.eduresearchgate.netnih.gov. One study indicated a trend towards increased surgical survival with verteporfin treatment compared to control, although it was less effective than mitomycin C in preventing bleb failure in this model nih.gov. Further research with varying dosages and application frequencies of verteporfin has been suggested to better assess its potential role as an adjunct in glaucoma surgery nih.gov.

Choroidal Vascular Diseases: Animal models are also utilized to investigate the effects of verteporfin in other choroidal vascular diseases. The laser-induced CNV model, for instance, is relevant to understanding the impact of verteporfin on abnormal choroidal vasculature in conditions other than AMD researchgate.netarvojournals.orgarvojournals.orgnih.govarvojournals.orgmolvis.org. Novel delivery systems for verteporfin, such as in-situ gelation-based formulations, are being explored in preclinical models for the treatment of choroidal vascular diseases aetna.com.

Beyond ocular applications, verteporfin has been studied in various in vivo cancer models, including subcutaneous xenograft models of chordoma and glioblastoma, to evaluate its effects on tumor growth and response to therapy biorxiv.orgacs.orgnih.gov.

Here is a table summarizing some preclinical research findings:

| Study Type | Model | Cell Lines/Animal Model | Key Findings | Source |

| In Vitro | Cancer Cells | Chordoma cell lines | Verteporfin inhibits growth and sensitizes cells to radiation, affects DNA damage repair genes/proteins. | biorxiv.org |

| In Vitro | Cancer Cells | Breast cancer cell lines (MCF-7, BT-474, BT-549) | Verteporfin inhibits proliferation and induces apoptosis by disrupting YAP-TEAD interaction and affecting apoptotic proteins. | nih.gov |

| In Vitro | Cancer Cells | Patient-derived primary GBM cells | Verteporfin decreases cell viability and increases radiosensitivity. | acs.orgnih.gov |

| In Vitro | Cancer Cells | Uveal melanoma cell lines (92.1, Mel 270, Omm 1, Omm 2.3) | Verteporfin inhibits proliferation, induces apoptosis, suppresses migration/invasion, and reduces cancer stem-like cells without light activation. | e-century.usnih.gov |

| In Vitro | Cancer Cells | Gastric cancer cell lines (AGS, MKN-45, MKN-74) | Verteporfin inhibits growth, downregulates migration-related genes including FAT1, induces apoptosis with photoactivation. | spandidos-publications.comspandidos-publications.comoncotarget.com |

| In Vitro | Cancer Cells | PDAC cell lines (BxPC-3, SU86.86) | Variable sensitivity to verteporfin, inhibits autophagy stimulated by gemcitabine (B846). | jcancer.org |

| In Vitro | Cancer Cells | TNBC cell lines (MDA-MB-231, MDA-MB-468, SUM159PT), normal human mammary epithelial cell line (MCF10A) | Verteporfin radiosensitizes TNBC cells but not normal cells, affects EGFR/PI3K/AKT pathway. | oncotarget.com |

| In Vitro | Human Nucleus Pulposus Cells | Adult, degenerative human NP cells | Verteporfin induces morphological changes and alters gene expression related to cell shape and phenotypic markers. | nih.gov |

| In Vivo | Ocular Disease Model | Laser-induced CNV in rats | Verteporfin PDT induces CNV closure; efficacy is dose-dependent. Targeted verteporfin-fVII shows improved efficacy/safety. | arvojournals.orgarvojournals.orgnih.govarvojournals.org |

| In Vivo | Ocular Disease Model | Glaucoma Filtration Surgery in rabbits | Verteporfin shows a trend toward increased bleb survival compared to control, but is inferior to mitomycin C. | nih.gov |

| In Vivo | Cancer Model | Subcutaneous chordoma xenograft model in mice | Verteporfin significantly decreases tumor growth alone and in combination with radiation. | biorxiv.org |

| In Vivo | Cancer Model | Subcutaneous patient-derived GBM xenograft model | Verteporfin-loaded microparticles attenuate tumor growth. | acs.orgnih.gov |

| In Vivo | Cancer Model | Orthotopic PDX GBM model | Verteporfin diminishes tumor burden and confers survival benefit. | oup.com |

| In Vivo | Cancer Model | BxPC-3 xenograft mouse model (PDAC) | Verteporfin accumulates in tumors and inhibits autophagy but does not reduce tumor volume or increase survival as a single agent; moderately enhances gemcitabine activity. | jcancer.org |

Oncology Models

Preclinical oncology research involving verteporfin has employed various model systems to investigate its potential therapeutic effects. Xenograft models, created by implanting human tumor cells or tissues into immunodeficient mice, are commonly used to study the growth and treatment response of human cancers in a living system nih.govlidebiotech.commdpi.com. Verteporfin has been evaluated in subcutaneous patient-derived glioblastoma (GBM) xenograft models, where intratumoral administration of verteporfin-loaded microparticles significantly attenuated tumor growth acs.orgnih.gov. Studies have also explored verteporfin's effect on radiosensitivity in xenograft models of lung and breast spinal metastatic cancer, demonstrating diminished tumor growth when combined with radiation researchgate.net.

Transgenic melanoma models, which genetically mimic human melanoma progression, have been utilized to test verteporfin's potential as a therapeutic agent nih.govresearchgate.net. While in vitro studies showed that verteporfin treatment led to a rapid decrease in YAP and TAZ protein levels and reduced melanoma cell proliferation, studies using a specific transgenic mouse model (BrafCA; Tyr-CreERT2; Ptenf/f) did not demonstrate inhibition of melanoma initiation or progression with verteporfin treatment at doses corresponding to previously determined safe levels in humans nih.govresearchgate.net.

In glioblastoma models, preclinical studies have investigated verteporfin's anti-invasive and anti-proliferative efficacy. Patient-derived orthotopic xenograft (PDX) models have been used to assess verteporfin's brain penetrance and its effects on tumor burden and survival researchgate.netoup.com. Research indicates that verteporfin treatment can disturb YAP/TAZ-TEAD activity, disrupt transcriptome signatures related to invasion, and impair tumor migration and invasion dynamics in vitro across various patient-derived GBM cell lines oup.com. Long-term verteporfin treatment showed survival benefit as a monotherapy in primary GBM PDX models and in combination with chemoradiation in recurrent GBM models oup.com. Verteporfin has been found to inhibit the interaction between YAP and TEAD transcription factors in gliomas, reducing YAP activity and inhibiting the proliferation and migration of glioma cells in mouse models researchgate.net.

Pancreatic cancer models have also been used in preclinical verteporfin research. Studies have demonstrated that verteporfin-mediated PDT can enhance pancreatic cancer cell death spiedigitallibrary.org. The YAP pathway is recognized as a significant determinant of tumor progression and poor survival in pancreatic cancer, suggesting a potential therapeutic target for verteporfin spiedigitallibrary.org.

Fibrotic Disease Models

Preclinical studies have explored verteporfin's potential in treating fibrotic diseases, particularly focusing on renal fibrosis. The unilateral ureteral obstruction (UUO) mouse model is a commonly used system to induce renal fibrosis for research purposes nih.govgubra.dknephrix-biosolutions.com. Investigations using the UUO model have shown that verteporfin treatment can reduce interstitial fibrosis by decreasing myofibroblast differentiation and attenuating the accumulation of collagen I and fibronectin nih.gov. Verteporfin treatment in kidneys with UUO has demonstrated decreased levels of tubular dilation, inflammatory cell infiltration, and tubulointerstitial fibrosis compared to controls mdpi.comnih.gov. It also attenuated the expression of α-smooth muscle actin and fibroblast specific protein-1, which are crucial for renal fibroblast activation mdpi.com. Furthermore, verteporfin has been shown to lower CTGF and TGF-β levels in the renal tubulointerstitial and alleviate renal fibrosis induced by UUO researchgate.net. The antifibrotic activity of verteporfin is thought to involve interference with YAP/TAZ and TGF-β/Smad crosstalk researchgate.net.

While renal fibrosis models are prominent, the potential for verteporfin in other fibrotic conditions, such as urinary tract fibrosis, is also being considered based on its ability to inhibit the YAP/TAZ pathway mdpi.com. Further studies are needed to evaluate its effect on fibrotic strictures in the urinary tract mdpi.com.

Methodological Considerations in Preclinical Drug Evaluation

Several methodological considerations are important in the preclinical evaluation of verteporfin. Correlating drug levels with clinical doses is crucial for translating preclinical findings to potential human applications nih.govresearchgate.net. Studies in transgenic melanoma models, for instance, have aimed to use drug levels corresponding to previously determined safe doses in human patients nih.govresearchgate.net.

Monitoring disease progression in preclinical models is essential for assessing the efficacy of verteporfin. This can involve various techniques depending on the model, such as measuring tumor volume in oncology models acs.orgnih.gov or evaluating markers of fibrosis in kidney disease models mdpi.comnih.govnih.gov.

Histopathological assessment plays a vital role in understanding the effects of verteporfin at the tissue level. This includes examining tissue morphology, assessing the extent of fibrosis or tumor necrosis, and evaluating the expression of specific proteins or markers nih.govresearchgate.netresearchgate.netresearchgate.net. For example, histopathological analysis in GBM models has revealed significantly lower tumor density in verteporfin-treated mice researchgate.net. In renal fibrosis studies, histopathological assessment has confirmed the reduction of tubular injury, inflammation, and extracellular matrix deposition with verteporfin treatment mdpi.comnih.gov.

Development of Advanced Drug Delivery Systems in Preclinical Settings

Given the physicochemical properties of verteporfin, such as its water insolubility acs.org, the development of advanced drug delivery systems is an active area of preclinical research to improve its biodistribution, target specificity, and therapeutic efficacy.

Liposomal Formulations and Their Impact on Biodistribution and Target Specificity

Liposomal formulations are widely explored for drug delivery due to their ability to encapsulate both lipophilic and hydrophilic compounds, improve drug stability, and modify biodistribution nih.govresearchgate.netpreprints.orgmdpi.comnih.gov. Visudyne itself is a liposomal formulation of verteporfin nih.govwikipedia.orgspiedigitallibrary.org. Preclinical studies with liposomal formulations of verteporfin aim to enhance its delivery to target tissues while minimizing systemic exposure nih.govresearchgate.netmdpi.com. Liposomes can be engineered with features like PEGylation to prolong circulation time and evade immune clearance, or with targeting ligands to enhance specificity for diseased cells or tissues researchgate.netpreprints.orgmdpi.comnih.gov. Comparative studies evaluating liposomal formulations of verteporfin have assessed their photochemical and photophysical properties, cellular uptake, impact on metabolic activity, tumor accumulation, and biodistribution in animal models acs.org. These studies are crucial for understanding how different liposomal formulations affect the delivery and efficacy of verteporfin in preclinical settings acs.org.

In-Situ Gelation-Based Systems for Sustained Ocular Delivery

While the primary focus of this section is on preclinical research beyond ophthalmology, it's worth noting that in-situ gelling systems have been investigated for sustained ocular drug delivery to overcome the limitations of conventional eye drops, such as rapid precorneal elimination researchgate.netcore.ac.ukmdpi.comijalsr.orgmedcraveonline.comresearchgate.net. These systems are liquid upon instillation and form a gel in the eye in response to physiological cues like temperature or pH changes, thereby increasing contact time and improving bioavailability researchgate.netmdpi.comijalsr.orgmedcraveonline.comresearchgate.net. Although specific preclinical studies of verteporfin utilizing in-situ gelation systems for ocular delivery are not prominently detailed in the provided search results beyond its established use in ophthalmology, the concept of using such systems for sustained delivery is relevant in the broader context of advanced drug delivery for various compounds, including photosensitizers.

Polymeric Microparticle Approaches for Targeted Intratumoral Treatment

Polymeric microparticles represent another approach for targeted drug delivery in preclinical settings, particularly for intratumoral treatment. Verteporfin has been encapsulated in poly(lactic-co-glycolic acid) (PLGA) microparticles for the intratumoral treatment of brain cancer acs.orgnih.gov. These microparticles allow for tunable, sustained release of verteporfin acs.orgnih.gov. Preclinical studies in subcutaneous patient-derived GBM xenograft models have shown that intratumoral administrations of sustained slow-releasing verteporfin-loaded PLGA MPs significantly attenuated tumor growth acs.orgnih.gov. This approach suggests a potential strategy for local delivery of verteporfin to solid tumors, including those that are unresectable acs.orgnih.gov.

Polymeric micelles, formed from amphiphilic polymers, have also been explored for delivering water-insoluble drugs like verteporfin researchgate.netunimib.itacs.org. Biodegradable poly(ethylene glycol)-poly(beta-amino ester)-poly(ethylene glycol) (PEG-PBAE-PEG) triblock copolymers have been used to encapsulate verteporfin, demonstrating pH-dependent release and the ability to control micelle morphology to potentially evade macrophage uptake acs.org. Verteporfin-loaded polymeric micelles have shown efficacy against cancer cells in vitro acs.org.

Clinical Efficacy and Therapeutic Applications of Verteporfin

Ocular Angiogenesis-Related Conditions

Neovascular Age-Related Macular Degeneration (nAMD)

Verteporfin photodynamic therapy has been extensively studied for the treatment of neovascular age-related macular degeneration (nAMD), a leading cause of severe vision loss in the elderly. Its efficacy has been evaluated based on the angiographic subtypes of choroidal neovascularization (CNV).

The Treatment of Age-Related Macular Degeneration with Photodynamic Therapy (TAP) Study, a cornerstone in establishing the role of verteporfin, demonstrated its efficacy in patients with predominantly classic subfoveal CNV. In these patients, the area of classic CNV constitutes 50% or more of the entire lesion.

At the 12-month follow-up of the TAP trial, a significant visual acuity benefit was observed in the verteporfin-treated group compared to the placebo group. nih.gov Specifically, 67% of verteporfin-treated eyes lost fewer than 15 letters of visual acuity (equivalent to three lines on an eye chart), compared to 39% of placebo-treated eyes. nih.gov This benefit was even more pronounced in lesions that were composed entirely of classic CNV with no occult component. arvojournals.org

The two-year results of the TAP study confirmed the sustained benefit of verteporfin therapy. At 24 months, 59% of patients treated with verteporfin for predominantly classic lesions had lost fewer than 15 letters, in contrast to 31% in the placebo group. nih.gov These findings provided strong evidence for the use of verteporfin therapy in reducing the risk of vision loss for this specific subtype of nAMD. nih.gov

Table 1: Visual Acuity Outcomes in Predominantly Classic Subfoveal CNV (TAP Study)

| Timepoint | Outcome | Verteporfin Group | Placebo Group |

|---|---|---|---|

| 12 Months | Patients losing <15 letters | 67% | 39% |

The efficacy of verteporfin in minimally classic CNV (where the classic component is less than 50% of the lesion) and occult CNV (where the neovascularization is poorly defined on fluorescein (B123965) angiography) has been more varied.

The initial TAP study did not find a statistically significant difference in visual acuity outcomes between verteporfin and placebo for minimally classic lesions at both 12 and 24 months. nih.govnih.gov However, the Verteporfin in Photodynamic Therapy (VIP) study provided further insights. For a subgroup of patients with occult with no classic CNV, the VIP trial did not show a statistically significant benefit at the 12-month primary endpoint. cms.gov However, by 24 months, a benefit in reducing moderate vision loss was observed in the verteporfin-treated group for this occult subgroup. cms.govsourceshed.com

Another study focusing on minimally classic CNV, the Visudyne in Minimally Classic Choroidal Neovascularization (VIM) study, found that verteporfin therapy, particularly with a reduced fluence rate, safely reduced the risk of losing at least 15 letters of visual acuity at 24 months compared to placebo. nih.govscispace.com This study also noted that verteporfin treatment reduced the progression to predominantly classic CNV. nih.gov An open-label study also suggested that verteporfin therapy could maintain or improve visual acuity in over a third of eyes with occult-only CNV over 12 months and reduced leakage from the neovascular lesions. nih.gov

Table 2: Visual Acuity Outcomes in Minimally Classic CNV at 24 Months (VIM Study)

| Treatment Group | Patients losing ≥15 letters |

|---|---|

| Reduced Fluence Verteporfin | 26% |

| Standard Fluence Verteporfin | 53% |

Long-term studies have further elucidated the role of verteporfin in managing nAMD. While the initial pivotal trials provided two years of data, subsequent research has explored outcomes over longer periods, often in the context of evolving treatment paradigms that include combination therapies.

A retrospective long-term study indicated that for neovascular AMD, treatment with a VEGF inhibitor alone or in combination with verteporfin PDT was effective in improving visual acuity in the initial years of a 10-year period, with no significant difference between the two approaches. nih.gov Real-world data on anti-VEGF therapy for nAMD has shown that while initial visual acuity gains can be maintained long-term, these gains are often less than those seen in the structured environment of clinical trials. hcplive.com

For specific subtypes like polypoidal choroidal vasculopathy, long-term follow-up of combined verteporfin PDT and anti-VEGF therapy has demonstrated stabilization or improvement of vision. nih.gov It is important to note that the landscape of nAMD treatment has shifted significantly with the advent of anti-VEGF agents, and verteporfin is now often used in combination with these therapies, making it challenging to isolate the long-term effects of verteporfin monotherapy. bcbsm.com

Choroidal Neovascularization Secondary to Pathologic Myopia

Verteporfin photodynamic therapy has also been proven effective for treating CNV that occurs as a complication of pathologic myopia, a condition of severe nearsightedness that can lead to degenerative changes in the back of the eye.

The Verteporfin in Photodynamic Therapy (VIP) study included a cohort of patients with subfoveal CNV due to pathologic myopia. At the 12-month mark, the results were compelling: 72% of patients treated with verteporfin lost fewer than 8 letters of vision, compared to 44% in the placebo group. nih.gov Furthermore, 32% of the verteporfin group experienced an improvement of at least 5 letters, versus only 15% in the placebo group. nih.gov

Table 3: Visual Acuity Outcomes in CNV Secondary to Pathologic Myopia (VIP Study)

| Timepoint | Outcome | Verteporfin Group | Placebo Group |

|---|---|---|---|

| 12 Months | Patients losing <8 letters | 72% | 44% |

| 12 Months | Patients improving ≥5 letters | 32% | 15% |

| 24 Months | Patients losing ≥8 letters | 36% | 51% |

Choroidal Neovascularization in Presumed Ocular Histoplasmosis Syndrome (POHS)

Presumed Ocular Histoplasmosis Syndrome (POHS) is an inflammatory condition that can lead to the development of CNV, often affecting younger individuals than AMD. Verteporfin therapy has been investigated as a treatment for this condition.

An open-label, uncontrolled, multicenter study evaluated the use of verteporfin in 26 patients with subfoveal CNV due to POHS. nih.govnih.gov After 12 months, over half of the patients (56%) gained 7 or more letters of visual acuity. nih.gov At the 24-month follow-up, this positive outcome was maintained in 45% of the patients who completed the study. nih.govnih.gov Furthermore, a significant reduction in fluorescein leakage from the CNV was observed, with 85% of evaluable lesions showing no leakage at 24 months. nih.govnih.gov

A long-term retrospective study with a median follow-up of 46 months also concluded that verteporfin PDT has long-term efficacy for both juxtafoveal and subfoveal CNV secondary to POHS. arvojournals.org In this study, visual acuity remained stable or improved in 61% of patients with subfoveal lesions. arvojournals.org

Table 4: Visual Acuity Outcomes in CNV Secondary to POHS (2-Year Open-Label Study)

| Timepoint | Outcome | Percentage of Patients |

|---|---|---|

| 12 Months | Gained ≥7 letters of visual acuity | 56% |

| 24 Months | Gained ≥7 letters of visual acuity | 45% |

Central Serous Chorioretinopathy (CSC)

Verteporfin photodynamic therapy (PDT) has emerged as a significant therapeutic option for chronic Central Serous Chorioretinopathy (CSC), a condition characterized by the accumulation of serous fluid under the retina. researchgate.netnih.gov The rationale for its use stems from the underlying pathophysiology of CSC, which is believed to involve choroidal vascular hyperpermeability. researchgate.netnih.govnih.gov Verteporfin PDT aims to address this by inducing choriocapillaris occlusion and vascular remodeling, thereby reducing fluid leakage. researchgate.netnih.gov

Efficacy in Chronic CSC

Clinical studies have demonstrated the efficacy of verteporfin PDT in improving both anatomical and functional outcomes in patients with chronic CSC. Treatment, particularly with modified protocols such as half-dose or half-fluence PDT, has been shown to lead to a high rate of complete resolution of subretinal fluid (SRF). nih.govmdpi.com For instance, studies on half-dose PDT reported a complete neurosensory detachment resolution in 75–100% of cases. mdpi.com A retrospective case series of 204 eyes treated with half-dose PDT showed complete resolution of SRF in 89% of patients at the final follow-up. nih.gov Similarly, another series of 136 eyes reported a 97% rate of complete SRF resolution 36 months after treatment. nih.gov

In terms of visual acuity, significant improvements have been consistently reported. A review of studies on half-dose PDT found a visual acuity improvement between 0.12 and 0.39 LogMAR units. mdpi.com Long-term follow-up studies, extending up to a mean of 5 years, have confirmed good visual outcomes, with a mean improvement in best-corrected visual acuity (BCVA) of 0.15 ± 0.31 logMAR. nih.gov Although recurrences can occur in about one-fifth of eyes, retreatment with PDT has shown a high success rate of 90%. nih.gov

Summary of Verteporfin PDT Efficacy in Chronic CSC

| Study Protocol | Resolution of Subretinal Fluid (SRF) | Visual Acuity Improvement | Follow-up Duration | Recurrence Rate |

|---|---|---|---|---|

| Half-Dose PDT | 75-100% | 0.12-0.39 LogMAR | Up to 5 years | ~20% (90% success on retreatment) |

| Standard PDT | Consistently high | 8-14 letters (0.15–0.40 Logmar) | 1-5 years | Lower than modified protocols |

| PLACE Study (Half-Dose PDT) | 67% | +7 ETDRS letters | 7-8 months | Not specified |

Impact on Choroidal Hyperpermeability

The therapeutic effect of verteporfin PDT in CSC is largely attributed to its direct impact on the abnormal choroidal vasculature. researchgate.netnih.gov The underlying mechanism involves the activation of verteporfin by light, which generates reactive oxygen species, leading to oxidative damage to the endothelial walls of the choriocapillaris. researchgate.netnih.gov This process induces vasoconstriction, platelet aggregation, and clot formation, ultimately resulting in choriocapillaris hypoperfusion and vascular remodeling. researchgate.netnih.gov

This targeted action reduces the choroidal hyperpermeability that is characteristic of CSC. researchgate.netnih.govnih.gov Indocyanine green angiography (ICG-A) studies have demonstrated a marked reduction in choroidal hyperpermeability in almost all cases following PDT. nih.gov Furthermore, a significant reduction in central choroidal thickness is observed in approximately 95% of treated eyes. nih.govmdpi.com By correcting the primary issue of choroidal leakage, PDT helps to restore the blood-retinal barrier at the level of the retinal pigment epithelium (RPE), leading to the resolution of neurosensory detachment. researchgate.netnih.gov

Choroidal Hemangioma: Tumor Regression and Visual Preservation

Verteporfin PDT has proven to be a safe and effective treatment for symptomatic circumscribed choroidal hemangiomas, which are benign vascular tumors of the choroid. nih.govnih.govunishams.edu.my The therapy is particularly beneficial for tumors located beneath the fovea, where other treatments like laser photocoagulation carry a higher risk of damaging central vision. nih.gov

Treatment with verteporfin PDT leads to significant tumor regression and resolution of associated exudation. nih.govnih.gov Studies have reported complete resolution of exudation in approximately 95% of cases and documented tumor height regression in all treated tumors. nih.gov Long-term follow-up, with a mean of 36.6 months, has shown complete and permanent tumor regression with no evidence of regrowth or recurrent subretinal fluid. nih.gov

The primary goals of treatment are to reduce the tumor and resolve secondary fluid, thereby preserving or improving vision. rbojournal.org Clinical data indicates a substantial improvement in visual acuity for the majority of patients. In one prospective series of 15 patients, 13 experienced a significant increase in visual acuity, ranging from 2 to 9 lines, while the remaining two patients' vision remained stable. nih.gov Another study of 19 patients found that visual acuity improved by at least one line in 73.3% of patients and by at least two lines in 42.1%. nih.gov

Outcomes of Verteporfin PDT for Choroidal Hemangioma

| Outcome Measure | Study 1 (N=15) | Study 2 (N=19) |

|---|---|---|

| Mean Follow-up | 36.6 months | 10.6 months |

| Tumor Regression | Complete and permanent in all patients | Regression in all patients |

| Resolution of Exudation | Complete in all patients | 94.8% |

| Visual Acuity Improvement | Improved in 13/15 patients (2-9 lines) | Improved ≥1 line in 73.3%; ≥2 lines in 42.1% |

| Stable Vision | 2/15 patients | 21.1% |

Polypoidal Choroidal Vasculopathy (PCV) Management

Polypoidal choroidal vasculopathy (PCV) is a distinct form of neovascularization characterized by a branching vascular network and terminal polyp-like structures. Verteporfin PDT plays a crucial role in the management of PCV, often used in combination with anti-vascular endothelial growth factor (anti-VEGF) therapy. researchgate.netnih.govnih.gov This combined approach has been shown to be superior to anti-VEGF monotherapy in improving visual acuity and achieving complete regression of polypoidal lesions. nih.gov

The EVEREST II trial, a key study in this area, confirmed that combination therapy with ranibizumab (B1194657) and verteporfin PDT was superior to ranibizumab monotherapy in improving best-corrected visual acuity (BCVA) and achieving complete polyp regression over 24 months. nih.gov This superior anatomical and functional outcome was achieved with a reduced number of ranibizumab injections, thereby lessening the treatment burden. nih.gov The justification for using PDT in PCV is its ability to induce choroidal vascular remodeling, which directly targets the polypoidal lesions. hku.hk The EVEREST study showed that at 6 months, a significantly higher percentage of patients receiving PDT alone (71.4%) or in combination with ranibizumab (77.8%) achieved complete polyp regression compared to those receiving ranibizumab alone (28.6%). nih.gov

Efficacy in Other Chorioretinal Vascular Anomalies (e.g., Peripapillary CNV, Angioid Streaks, Retinal Angiomatous Proliferation)

Verteporfin PDT has also demonstrated efficacy in a range of other chorioretinal vascular anomalies.

Peripapillary Choroidal Neovascularization (CNV): This refers to neovascular membranes located near the optic nerve. Standard-dose verteporfin PDT has been shown to be an effective treatment, often leading to the resolution of the neovascularization with a single treatment. researchgate.netnih.gov Studies have reported improvement in visual acuity and resolution of peripapillary hemorrhage following treatment. nih.gov For instance, in a series of seven patients, all experienced improved visual acuity, with one patient's vision improving from 20/80 to 20/20 at 6 months post-treatment. nih.gov Another study found that six out of seven eyes achieved at least a two-line improvement in Snellen visual acuity. nih.gov

Angioid Streaks: These are crack-like breaks in Bruch's membrane that can be complicated by CNV. The efficacy of verteporfin PDT for CNV associated with angioid streaks has yielded mixed results. Some studies suggest it may limit visual loss in the majority of patients within the first year of follow-up. arvojournals.org A prospective case series of 20 eyes reported that in the subfoveal CNV group, 71% of patients lost fewer than 8 letters of vision at 12 months. arvojournals.org However, other research indicates that the treatment may not significantly alter the natural course of the disease, with many eyes still undergoing enlargement and disciform transformation of the neovascular process. nih.govnih.gov

Retinal Angiomatous Proliferation (RAP): RAP, also known as Type 3 neovascularization, is a form of neovascular age-related macular degeneration. Combined therapy of verteporfin PDT with intravitreal anti-VEGF agents or triamcinolone (B434) has been shown to be effective. nih.govnih.gov A study combining PDT with intravitreal triamcinolone in 17 eyes found a complete resolution of angiographic leakage in 83% of cases at 12 months, with visual acuity improving in 35% and remaining stable in 47%. nih.gov Another prospective series using PDT combined with ranibizumab reported a significant mean gain of 8.7 letters in BCVA at 12 months. nih.gov A meta-analysis suggested that a combined approach with anti-VEGF and PDT could provide better functional and anatomical outcomes compared to anti-VEGF monotherapy. frontiersin.orgresearchgate.net

Emerging Therapeutic Applications in Oncology

Beyond its established role in ophthalmology, verteporfin is gaining significant attention for its potential applications in oncology, functioning both as a photosensitizer in PDT and through non-photoactivated mechanisms. mdpi.comfrontiersin.org

As a photosensitizer, verteporfin-PDT induces tumor cell destruction through the generation of reactive oxygen species, which cause photochemical damage to cellular components, particularly mitochondria. frontiersin.orgnih.gov This leads to apoptosis and necrosis of cancer cells. researchgate.net Clinical trials have explored verteporfin-PDT in various cancers. A phase 1 trial in patients with locally advanced pancreatic cancer concluded that the treatment was safe and feasible. cancerresearchuk.org Studies have also demonstrated its efficacy in gastric cancer cells and its potential for treating ovarian cancer, where it can inhibit tumor growth. nih.govnih.gov

Independent of its photosensitizing properties, verteporfin has been identified as an inhibitor of the Hippo signaling pathway, specifically by disrupting the interaction between Yes-associated protein (YAP) and the TEAD family of transcription factors. mdpi.comnih.govnih.gov The Hippo-YAP pathway is crucial in regulating cell proliferation and apoptosis, and its dysregulation is implicated in the development of many cancers. nih.gov By inhibiting YAP function, verteporfin can suppress the proliferation of cancer cells, induce apoptosis, and even eliminate cancer stem-like cells, as demonstrated in uveal melanoma. nih.govnih.gov This dual mechanism of action—photodynamic therapy-mediated necrosis and inhibition of the pro-proliferative Hippo pathway—positions verteporfin as a promising agent in cancer therapy. mdpi.com It has also shown synergistic effects when combined with conventional chemotherapeutic agents like cisplatin (B142131) and paclitaxel (B517696) in ovarian cancer cells. aacrjournals.org

Glioblastoma Multiforme (GBM) Treatment

Verteporfin is under investigation as a therapeutic agent for glioblastoma multiforme (GBM), the most aggressive primary brain tumor in adults. nih.gov Research has explored its utility both as a photosensitizer in photodynamic therapy (PDT) and, more recently, as an inhibitor of specific molecular pathways without light activation. nih.govresearchgate.net One of the key mechanisms being explored is its ability to interfere with the Yes-associated protein (YAP) and transcriptional coactivator with PDZ-binding motif (TAZ) pathway, which is often hyperactive in GBM. nih.govresearchgate.net By inhibiting the interaction between YAP/TAZ and the TEA domain (TEAD) family of transcription factors, verteporfin can suppress downstream oncogenic signaling, thereby reducing the malignant properties of GBM. nih.gov

Animal studies have shown that verteporfin can increase survival rates in GBM models. nih.govresearchgate.net These promising preclinical findings have led to the initiation of clinical trials to assess its efficacy in patients. nih.govresearchgate.net A Phase I/II clinical trial (NCT04590664) is currently evaluating liposomal verteporfin for the treatment of recurrent, high-grade glioblastoma with EGFR mutations. clinicaltrials.govbereflected.org This study uses verteporfin as a systemic chemotherapy agent without photoactivation. clinicaltrials.govbereflected.org

Beyond YAP/TAZ inhibition, studies have revealed that verteporfin specifically targets glioma stem cells (GSCs), which are associated with therapeutic resistance and tumor recurrence. nih.gov It achieves this by inhibiting oxidative phosphorylation (OXPHOS), a key metabolic process for GSC survival, making it a novel GSC-specific cytotoxic compound. nih.gov Furthermore, preclinical data indicates that verteporfin treatment can make GBM cells more sensitive to radiation therapy. nih.gov

| Study Focus | Cancer Model | Key Findings | Proposed Mechanism of Action |

| Clinical Trial | Recurrent High-Grade EGFR-Mutated Glioblastoma (Patients) | Phase I/II trial to evaluate safety, tolerability, and anti-tumor activity. clinicaltrials.govbereflected.org | Systemic chemotherapy (without photoactivation). clinicaltrials.gov |

| Preclinical Research | Patient-Derived Orthotopic Xenograft GBM models | Demonstrated anti-invasive effect and a survival benefit. researchgate.net | Inhibition of YAP-TEAD pathway. researchgate.net |

| In Vitro Studies | Glioma Stem Cells (GSCs) | Specifically induces cell death in GSCs with no toxicity to normal cells. nih.gov | Inhibition of mitochondrial oxidative phosphorylation (OXPHOS). nih.gov |

| In Vitro Studies | GBM and other brain tumor cells | Verteporfin pretreatment radiosensitizes tumor cells. nih.gov | Not specified. |

Applications in Pancreatic and Colon Cancers

Verteporfin has shown potential in treating pancreatic and colon cancers through distinct mechanisms. For locally advanced pancreatic cancer, its application has centered on photodynamic therapy (PDT). A phase I/II clinical study demonstrated that verteporfin-based PDT is a feasible and safe treatment that can induce tumor necrosis. ucl.ac.ukresearchgate.net This experimental therapy involves administering verteporfin, which makes cancer cells sensitive to light, followed by the application of laser light directly to the tumor to activate the drug and kill the cancer cells. cancerresearchuk.org A pilot study also confirmed the feasibility of EUS-guided verteporfin PDT for ablating nonresectable locally advanced pancreatic cancer, with tumor necrosis visible within 48 hours of treatment. nih.gov In vitro studies have confirmed that verteporfin-PDT induces death in pancreatic cancer cells in a dose-dependent manner. nih.gov

In the context of colorectal cancer (CRC), research has focused on verteporfin's action without light activation. Studies using mouse models of colon cancer showed that verteporfin treatment significantly reduced tumor multiplicity and size. nih.gov Interestingly, this anti-tumor effect was found to be independent of its role as a YAP1 inhibitor. nih.govnih.gov Instead, verteporfin was shown to exhibit selectivity for killing tumor cells by impairing the clearance of high-molecular-weight protein oligomers, particularly affecting p62 and the transcription factor STAT3 (signal transducer and activator of transcription 3). nih.gov This disruption of protein clearance, or proteotoxicity, is particularly effective in the hypoxic and nutrient-deprived microenvironment typical of CRC. nih.gov

| Cancer Type | Study Type | Key Research Findings | Mechanism of Action |

| Pancreatic Cancer | Phase I/II Clinical Trial | Verteporfin PDT was feasible, safe, and induced tumor necrosis in patients with locally advanced, inoperable cancer. ucl.ac.ukresearchgate.netcancerresearchuk.org | Photodynamic Therapy (PDT). cancerresearchuk.org |

| Pancreatic Cancer | Pilot Clinical Study | EUS-guided verteporfin PDT successfully induced a zone of necrosis in the majority of treated lesions. nih.gov | Photodynamic Therapy (PDT). nih.gov |

| Colon Cancer | In Vivo (Mouse Model) | Significantly reduced tumor multiplicity and size in an azoxymethane/dextran sulfate (B86663) sodium (AOM/DSS)-induced model. nih.gov | Induces proteotoxicity; inhibits STAT3 signaling (YAP1-independent). nih.govnih.gov |

| Colon Cancer | In Vitro | Reduced the viability of cultured CRC cells. nih.gov | Inhibited cytokine-induced STAT3 activity. nih.gov |

Investigational Use in Ovarian Cancer, Hepatocellular Carcinoma, and Retinoblastoma

Verteporfin is being actively investigated for its therapeutic potential against several other malignancies, including ovarian cancer, hepatocellular carcinoma, and retinoblastoma.

For ovarian cancer , which is the most lethal gynecological cancer, PDT with verteporfin offers a new therapeutic avenue. nih.gov To overcome the lack of tumor specificity of free verteporfin, researchers have encapsulated it within nanostructured lipid carriers (NLCs). nih.govnih.gov In vivo studies showed that NLC-verteporfin has a long circulation time and accumulates efficiently in tumors, including small peritoneal nodules. nih.gov When combined with laser light exposure, NLC-verteporfin significantly inhibited tumor growth in mice without the severe phototoxic side effects observed with free verteporfin. nih.govnih.gov

In hepatocellular carcinoma (HCC) , the most common type of primary liver cancer, PDT is being explored as a gentle locoregional treatment alternative. nih.govfrontiersin.org Experimental studies have demonstrated that PDT can effectively kill hepatoma cells and shrink tumor tissues. nih.gov The therapy works by generating reactive oxygen species (ROS) that destroy tumor cells and the blood vessels that supply them. nih.govnih.gov

For retinoblastoma , a malignant childhood eye tumor, verteporfin has shown efficacy both with and without light activation. nih.govnih.govarvojournals.org In vitro studies found that PDT using verteporfin efficiently kills chemotherapy-resistant and nonresistant retinoblastoma cell lines, as well as primary tumor cells. nih.govarvojournals.org Even without photoactivation, verteporfin was found to inhibit the growth and proliferation of human retinoblastoma cells. nih.gov This light-independent mechanism is linked to its ability to disrupt the YAP-TEAD signaling pathway, leading to the downregulation of proto-oncogenes. nih.gov

| Cancer Type | Research Model | Key Findings |

| Ovarian Cancer | In Vivo (Mice with ovarian tumors) | NLC-encapsulated verteporfin with PDT significantly inhibited tumor growth without visible toxicity. nih.govnih.gov |

| Ovarian Cancer | In Vitro (Human ovarian cancer cell lines) | Both free and NLC-verteporfin were internalized by cancer cells and strongly inhibited cell viability upon light exposure. nih.gov |

| Hepatocellular Carcinoma | Preclinical Models | PDT can effectively kill hepatoma cells and reduce tumor size. nih.gov |

| Retinoblastoma | In Vitro (Human retinoblastoma cell lines) | PDT with verteporfin effectively kills both chemotherapy-resistant and non-resistant cells. nih.govarvojournals.org |

| Retinoblastoma | In Vitro (Human retinoblastoma cell lines) | Without light, verteporfin inhibits cell growth by disrupting the YAP-TEAD signaling pathway. nih.gov |

Potential as an Adjuvant Therapy for Various Solid Tumors

Verteporfin shows significant promise as an adjuvant therapy, meaning it can be used to enhance the effectiveness of other cancer treatments for various solid tumors. frontiersin.org Its ability to be activated by light for PDT allows for localized tumor destruction, which can complement systemic treatments like chemotherapy. frontiersin.org The development of innovative drug-loaded nanomaterials is further re-emphasizing the role of verteporfin in tumor photoablation. frontiersin.org

One key area of investigation is its use as a radiosensitizer. Preclinical studies on brain tumors, including glioblastoma and malignant meningioma, have shown that pretreating cancer cells with verteporfin can make them more susceptible to the killing effects of radiation therapy. nih.gov This is particularly important for tumors like GBM, where radioresistance is a major cause of treatment failure and recurrence. nih.gov

Furthermore, verteporfin-based PDT can stimulate an anti-tumor immune response. nih.gov This immunogenic effect can potentially be combined with other treatments, such as immunotherapy, to achieve a more durable and systemic anti-cancer effect. For instance, in a mouse model of triple-negative breast cancer, combining verteporfin-PDT with the drug 5-aza-2'-deoxycytidine was shown to enhance the anti-tumor immune response. nih.gov Multifunctional nanoparticles delivering verteporfin can also be used as an adjuvant to augment the efficacy and reduce the side effects of conventional chemotherapy drugs. frontiersin.orgmdpi.com

Antifibrotic Applications Beyond Ocular Disease

Beyond its role in oncology, verteporfin has emerged as a potent antifibrotic agent, largely through its ability to inhibit the YAP pathway, which is a key driver of fibrotic processes. nih.govnih.gov

Evaluation in Renal Fibrosis Models

Verteporfin has been evaluated for its ability to combat renal fibrosis, a common pathway in the progression of chronic kidney disease. In a mouse model of unilateral ureteral obstruction (UUO), a standard method for inducing kidney fibrosis, verteporfin treatment demonstrated significant protective effects. nih.gov It was found to decrease tubular injury, inflammation, and the deposition of extracellular matrix. nih.gov

The compound also reduced the activation and proliferation of myofibroblasts, the primary cells responsible for producing scar tissue in the kidney. nih.gov This antifibrotic effect is mediated by verteporfin's inhibition of YAP, which in turn helps regulate the pro-fibrotic transforming growth factor-β1 (TGF-β1)/Smad signaling pathway. nih.gov Studies in a model of angiotensin II-related hypertensive kidney injury also showed that verteporfin could attenuate vascular damage and reduce fibrosis. researchgate.net These findings suggest that YAP inhibition by verteporfin could be a beneficial strategy for treating tubulointerstitial inflammation and fibrosis in the kidney. nih.gov

| Study Model | Key Findings | Mechanism |

| Unilateral Ureteral Obstruction (UUO) in Mice | Decreased tubular injury, inflammation, and extracellular matrix deposition. nih.gov | Regulation of the TGF-β1/Smad signaling pathway. nih.gov |

| UUO in Mice | Reduced myofibroblast activation and proliferation. nih.gov | Inhibition of YAP. nih.gov |

| Angiotensin II-Hypertensive Mice | Attenuated vascular damage and reduced renal fibrosis. researchgate.net | Not specified. |

Role in Peyronie's Disease Pathology

Verteporfin is also being investigated as a potential medical treatment for Peyronie's disease (PD), a condition characterized by the formation of fibrotic plaques in the penis. nih.govmalefertilityandpeyroniesclinic.com The pathology of PD involves myofibroblasts, which are responsible for the excessive fibrotic processes that lead to plaque formation. nih.gov

In an in vitro study, myofibroblasts were cultured from plaque biopsies taken from patients with PD. nih.govnih.gov When these cells were treated with verteporfin, there was a significant decrease in the messenger RNA (mRNA) levels of numerous genes directly associated with fibrosis. nih.govrug.nl These included genes for collagen production (COL1A1), myofibroblast markers (ACTA2), and enzymes involved in collagen cross-linking (LOXL2, PLOD2). nih.govmdpi.com This downregulation of fibrosis-related genes suggests that verteporfin inhibits the fibrotic cascade downstream of YAP activation. nih.govnih.gov These findings indicate that verteporfin could block the pathological processes driven by myofibroblasts in PD plaque, presenting a novel therapeutic approach for the disease. malefertilityandpeyroniesclinic.comnih.gov

Combination Therapy Strategies and Synergistic Research

Rationale for Multi-Modal Therapeutic Regimens

The rationale for combining Visudyne PDT with other therapeutic agents stems from the need to address the multifaceted pathogenesis of neovascular retinal diseases and potentially reduce the burden associated with frequent treatments. retinalphysician.combmctoday.netentokey.comtouchophthalmology.comamdbook.org

Addressing Multifactorial Disease Pathogenesis